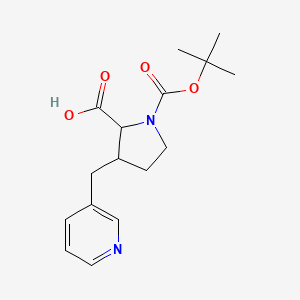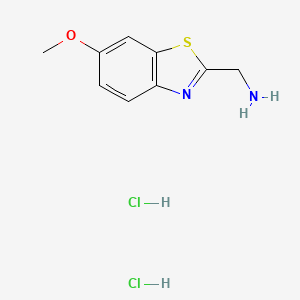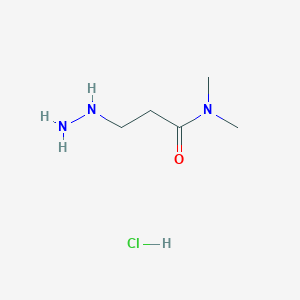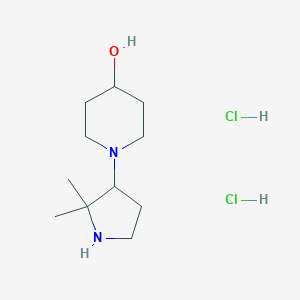
1-(tert-Butoxycarbonyl)-3-(3-pyridinylmethyl)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-3-(3-pyridinylmethyl)-2-pyrrolidinecarboxylic acid, or 1-BOC-3-PM-2-PPCA, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, and has been used in a variety of biochemical and physiological studies. In
Wirkmechanismus
1-BOC-3-PM-2-PPCA is a versatile reagent that can be used to modify proteins and other biomolecules. It is a reversible inhibitor of enzymes, and binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, 1-BOC-3-PM-2-PPCA can be used to modify the structure of proteins, allowing for the study of protein-protein interactions and the role of protein structure in enzyme activity.
Biochemical and Physiological Effects
1-BOC-3-PM-2-PPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes, and has been used to study the role of these enzymes in drug metabolism. Additionally, it has been used to study the structure and function of proteins, as well as the role of protein structure in enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-BOC-3-PM-2-PPCA has several advantages for lab experiments. It is a versatile reagent that can be used to modify proteins and other biomolecules, allowing for the study of protein-protein interactions and the role of protein structure in enzyme activity. Additionally, it is a reversible inhibitor of enzymes, allowing for the study of enzyme kinetics and the effects of inhibitors on enzyme activity. However, 1-BOC-3-PM-2-PPCA is not suitable for all experiments, and its use may be limited by its cost and availability.
Zukünftige Richtungen
1-BOC-3-PM-2-PPCA has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include the study of protein-protein interactions, the use of 1-BOC-3-PM-2-PPCA as a drug target, and the development of new methods for the synthesis of 1-BOC-3-PM-2-PPCA. Additionally, 1-BOC-3-PM-2-PPCA could be used to study the effects of inhibitors on enzyme activity, and to develop new inhibitors for drug metabolism. Finally, 1-BOC-3-PM-2-PPCA could be used to develop new methods for the synthesis of nucleic acid analogues, which could be used to study the structure and function of DNA and RNA.
Wissenschaftliche Forschungsanwendungen
1-BOC-3-PM-2-PPCA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to synthesize other compounds, such as peptides and proteins. It has also been used in biochemical and physiological studies, such as enzyme kinetics, cell signaling, and drug metabolism. In addition, it has been used in the synthesis of nucleic acid analogues, which are useful for studying the structure and function of DNA and RNA.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-12(13(18)14(19)20)9-11-5-4-7-17-10-11/h4-5,7,10,12-13H,6,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYTUHYMXVAETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(3-pyridinylmethyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B1485989.png)
![2-[(4-Phenylbutyl)amino]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1485990.png)
![1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride](/img/structure/B1485991.png)

![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.2]oct-5-ylcarbamate hydrochloride](/img/structure/B1485994.png)


![1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride](/img/structure/B1486001.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride](/img/structure/B1486003.png)

![(8-Methyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride](/img/structure/B1486005.png)
![7-Tetrahydro-2H-pyran-4-yl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1486006.png)
![Octahydropyrrolo[3,4-c]azepin-4(1H)-one hydrochloride](/img/structure/B1486009.png)
![N-[2-(Dimethylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1486010.png)